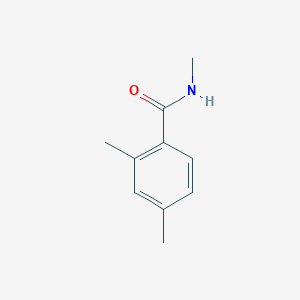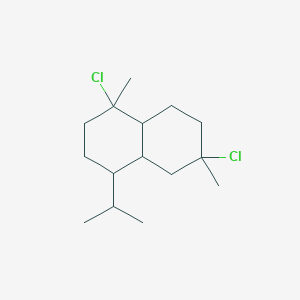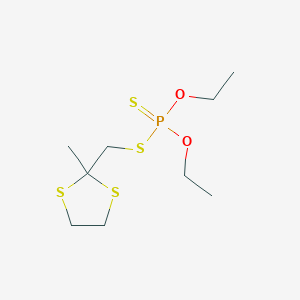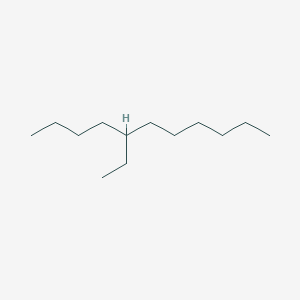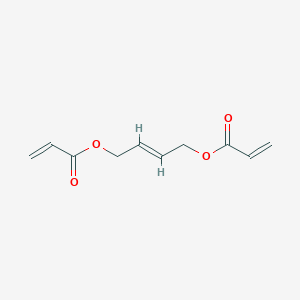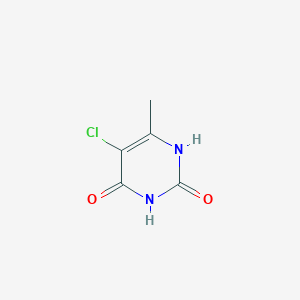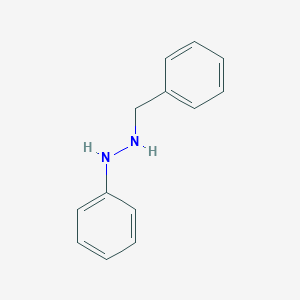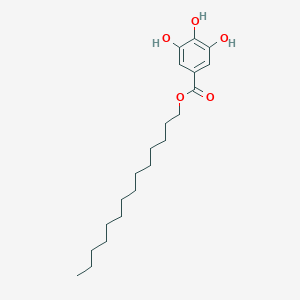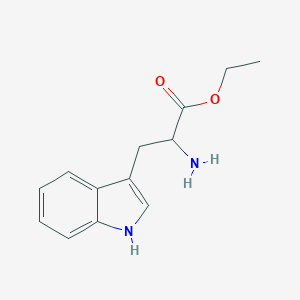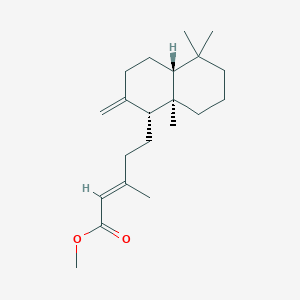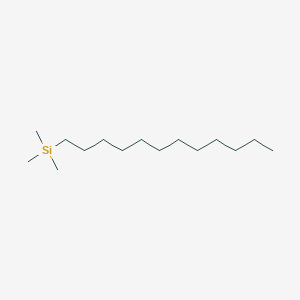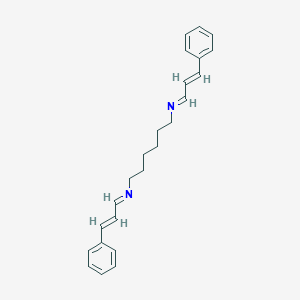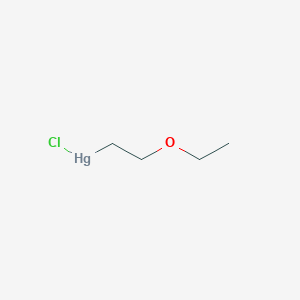
chloro(2-ethoxyethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
chloro(2-ethoxyethyl)mercury is an organomercury compound with the molecular formula C₄H₉ClHgOThe compound is characterized by the presence of a mercury atom bonded to an ethoxyethyl group and a chloride ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethylmercury chloride typically involves the reaction of ethoxyethanol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH2CH2OH+HgCl2→C2H5OCH2CH2HgCl+HCl
Industrial Production Methods
Industrial production of 2-ethoxyethylmercury chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
chloro(2-ethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with thiols can produce thiolates .
Scientific Research Applications
chloro(2-ethoxyethyl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of 2-ethoxyethylmercury chloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes and structural proteins, which are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
- Methylmercury chloride (CH₃HgCl)
- Ethylmercury chloride (C₂H₅HgCl)
- Phenylmercury chloride (C₆H₅HgCl)
Comparison
chloro(2-ethoxyethyl)mercury is unique due to its ethoxyethyl group, which imparts different chemical properties compared to other organomercury compounds. For example, methylmercury chloride is more volatile and has different biological effects. Ethylmercury chloride is similar but has a shorter alkyl chain, affecting its reactivity and toxicity. Phenylmercury chloride, with an aromatic ring, exhibits distinct chemical behavior and applications .
Properties
CAS No. |
124-01-6 |
|---|---|
Molecular Formula |
C4H9ClHgO |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
chloro(2-ethoxyethyl)mercury |
InChI |
InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
SKJHMLZNOHLSOK-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg]Cl |
Canonical SMILES |
CCOCC[Hg]Cl |
Key on ui other cas no. |
124-01-6 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
